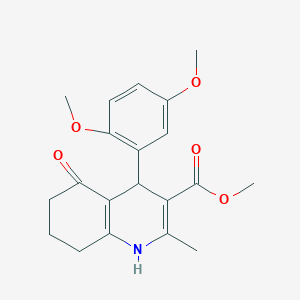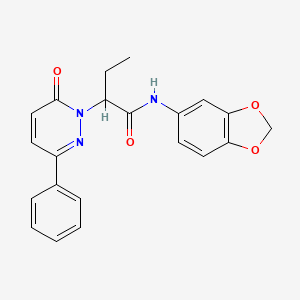
N-1,3-benzodioxol-5-yl-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1,3-benzodioxol-5-yl-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)butanamide, also known as BDB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BDB belongs to the class of compounds known as pyridazinones, which have been found to exhibit a wide range of biological activities. In
Mécanisme D'action
The mechanism of action of N-1,3-benzodioxol-5-yl-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)butanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. N-1,3-benzodioxol-5-yl-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)butanamide has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It also inhibits the activation of the transcription factor nuclear factor-kappaB (NF-kB), which plays a key role in regulating the immune response and cell survival.
Biochemical and Physiological Effects
N-1,3-benzodioxol-5-yl-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)butanamide has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and inflammation. N-1,3-benzodioxol-5-yl-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)butanamide also inhibits the expression of pro-inflammatory cytokines, such as interleukin-1beta (IL-1beta) and tumor necrosis factor-alpha (TNF-alpha). In addition, N-1,3-benzodioxol-5-yl-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)butanamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-1,3-benzodioxol-5-yl-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)butanamide in lab experiments is that it has been found to exhibit a range of biological activities, which makes it a versatile compound for studying various biological processes. Another advantage is that N-1,3-benzodioxol-5-yl-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)butanamide has been found to have low toxicity in animal studies, which suggests that it may have a favorable safety profile for use in humans. However, one limitation of using N-1,3-benzodioxol-5-yl-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)butanamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways or enzymes.
Orientations Futures
There are several future directions for research on N-1,3-benzodioxol-5-yl-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)butanamide. One area of interest is the development of N-1,3-benzodioxol-5-yl-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)butanamide derivatives with improved potency and selectivity for specific targets. Another area of interest is the investigation of N-1,3-benzodioxol-5-yl-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)butanamide's potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of N-1,3-benzodioxol-5-yl-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)butanamide and to identify its molecular targets.
Méthodes De Synthèse
The synthesis of N-1,3-benzodioxol-5-yl-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)butanamide involves the reaction of 3-phenylpyridazine-6-one with 3,4-methylenedioxybenzaldehyde in the presence of an acid catalyst. The resulting product is then treated with butanoyl chloride to form N-1,3-benzodioxol-5-yl-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)butanamide. The yield of N-1,3-benzodioxol-5-yl-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)butanamide can be increased by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
Applications De Recherche Scientifique
N-1,3-benzodioxol-5-yl-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)butanamide has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. N-1,3-benzodioxol-5-yl-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)butanamide has also been found to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-2-17(21(26)22-15-8-10-18-19(12-15)28-13-27-18)24-20(25)11-9-16(23-24)14-6-4-3-5-7-14/h3-12,17H,2,13H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZVUBNUTIMAAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC2=C(C=C1)OCO2)N3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

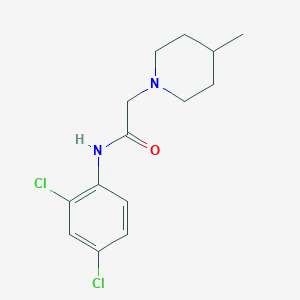

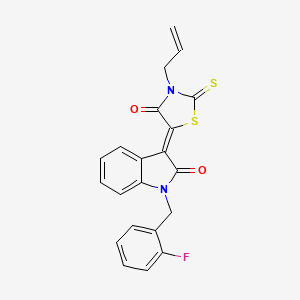
![3-[(diisobutylamino)methyl]-1,3-benzoxazole-2(3H)-thione](/img/structure/B4976386.png)
amino]benzoyl}amino)benzoate](/img/structure/B4976389.png)
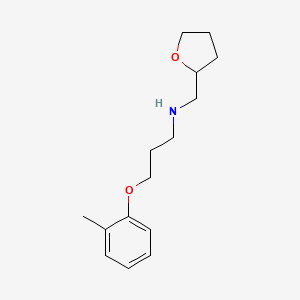
![4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-(2-phenoxyethyl)butanamide](/img/structure/B4976401.png)
![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4976410.png)
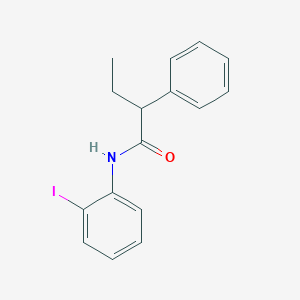

![3-(2-fluorophenyl)-5-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4976428.png)
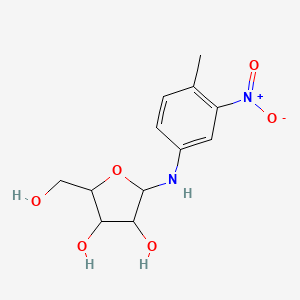
![2-[(5-chloro-2-nitrobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4976435.png)
